(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid
Brand Name: Vulcanchem
CAS No.: 122350-52-1
VCID: VC20811321
InChI: InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1
SMILES: C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C27H25NO6
Molecular Weight: 459.5 g/mol

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

CAS No.: 122350-52-1

Cat. No.: VC20811321

Molecular Formula: C27H25NO6

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid - 122350-52-1

Specification

CAS No. 122350-52-1
Molecular Formula C27H25NO6
Molecular Weight 459.5 g/mol
IUPAC Name (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid
Standard InChI InChI=1S/C27H25NO6/c29-25(30)15-14-24(26(31)33-16-18-8-2-1-3-9-18)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,30)/t24-/m0/s1
Standard InChI Key FMWLYDDRYGOYMY-DEOSSOPVSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Classification

Basic Information

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is an orthogonally protected amino acid derivative that serves as a building block in peptide synthesis. This compound represents the protected form of glutamic acid, one of the standard amino acids found in proteins. The protection strategy employs a Fmoc group on the α-amino group and a benzyl group on the α-carboxyl group, allowing for selective reactions during peptide synthesis processes . The compound's structure retains the S configuration at the alpha carbon, corresponding to the natural L-form of glutamic acid found in biological systems .

Identifiers and Registration

Multiple identification systems are used to catalog and reference this compound across chemical databases and regulatory systems. The definitive CAS (Chemical Abstracts Service) registry number for this compound is 122350-52-1, providing a unique identifier in chemical literature and commerce . The compound is also registered in the European Chemical Agency system with the EC Number 899-187-7 . For computational chemistry applications, the compound is identified by the InChIKey FMWLYDDRYGOYMY-DEOSSOPVSA-N, which serves as a fixed-length identifier derived from its structural formula .

Table 1: Key Identifiers for (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid

Identifier TypeValue
CAS Number122350-52-1
PubChem CID10049854
European Community (EC) Number899-187-7
DSSTox Substance IDDTXSID10434756
InChIKeyFMWLYDDRYGOYMY-DEOSSOPVSA-N
WikidataQ82249251

Structural Properties

Molecular Structure

The compound possesses a complex structure with several functional groups organized around a chiral center. The central feature is the glutamic acid backbone with the (S) configuration at the alpha carbon, which determines its stereochemistry. The protection strategy involves the Fmoc group (9-fluorenylmethoxycarbonyl) attached to the α-amino group through a carbamate linkage, while the α-carboxyl group is protected as a benzyl ester . The γ-carboxyl group remains unprotected, allowing for selective chemical manipulations in peptide synthesis strategies .

Chemical and Physical Properties

The compound is characterized by several key physical and chemical properties that influence its behavior in solution and reactions. As a protected amino acid, it exhibits characteristics that balance between hydrophobic and hydrophilic properties, influenced by the large protecting groups and the free carboxylic acid functionality . The compound has a relatively high molecular weight of 459.5 g/mol, which affects its solubility and diffusion properties in different solvents .

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC27H25NO6
Molecular Weight459.5 g/mol
XLogP3-AA4.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count11
Exact Mass459.16818752 Da

Nomenclature and Synonyms

IUPAC Nomenclature

The formal IUPAC name for this compound is (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid, which precisely describes its chemical structure according to standardized chemical naming conventions . This systematic name identifies the compound's core structure, functional groups, and stereochemistry, though it is rarely used in practical laboratory settings due to its length and complexity .

Common Names and Synonyms

The compound is known by several alternative names and abbreviations in scientific literature and commercial catalogs. The most common designation is Fmoc-Glu-OBzl, which succinctly indicates the protected glutamic acid structure with specific protecting groups . Other common names include Fmoc-Glu-OBn and N-alpha-Fmoc-L-glutamic acid alpha-benzyl ester, which provide alternative representations of the same chemical entity .

Table 3: Common Synonyms

SynonymReference
Fmoc-Glu-OBzl
Fmoc-Glu-OBn
Nalpha-Fmoc-L-glutamic acid alpha-benzyl ester
N-(fluorenylmethoxycarbonyl)-L-glutamic acid benzyl ester
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid

Synthesis and Preparation

Stock Solution Preparation

For laboratory use, proper preparation of stock solutions is essential for experimental reproducibility. According to the product information, the compound can be prepared as a stock solution at various concentrations, with specific guidance provided for 1 mM, 5 mM, and 10 mM solutions . For a 10 mM stock solution, 2.1763 mL of solvent is required per 10 mg of the compound . These calculations are based on the molecular weight of 459.49 g/mol as provided in the product information .

Table 4: Stock Solution Preparation Guidelines

ConcentrationVolume needed for 1 mgVolume needed for 5 mgVolume needed for 10 mg
1 mM2.1763 mL10.8816 mL21.7633 mL
5 mM0.4353 mL2.1763 mL4.3527 mL
10 mM0.2176 mL1.0882 mL2.1763 mL

Applications and Usage

Role in Peptide Synthesis

The primary application of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid is in solid-phase peptide synthesis (SPPS). The compound serves as a building block for incorporating glutamic acid residues into peptide chains with specific protection patterns. The Fmoc protection strategy allows for mild deprotection conditions using bases like piperidine, while the benzyl ester protection on the α-carboxyl group remains stable under these conditions . This orthogonal protection scheme enables selective deprotection and coupling reactions during peptide assembly.

Related Compounds

Structural Analogs

The compound is part of a broader family of protected amino acids used in peptide synthesis. According to PubChem data, there are several related compounds with the same connectivity (3 compounds) and compounds sharing the same parent structure but with different connectivity patterns (5 compounds) . These structural relationships highlight the compound's place within a systematic approach to amino acid protection strategies for peptide synthesis.

Alternative Protection Schemes

While (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(benzyloxy)-5-oxopentanoic acid represents a specific protection pattern for glutamic acid, alternative protection schemes exist for different synthetic strategies. These may include variations in the protecting groups on the amino and carboxyl functionalities, such as tert-butyloxycarbonyl (Boc) protection on the amino group or tert-butyl protection on the carboxyl groups. The choice of protection scheme depends on the specific requirements of the peptide synthesis strategy being employed.

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